molecular formula C11H15NO2 B14834608 Ethyl (5,6-dimethylpyridin-3-YL)acetate

Ethyl (5,6-dimethylpyridin-3-YL)acetate

Cat. No.: B14834608
M. Wt: 193.24 g/mol
InChI Key: BXCLUIQPIMIUOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (5,6-dimethylpyridin-3-YL)acetate can be synthesized through the esterification reaction between 5,6-dimethylpyridin-3-ylacetic acid and ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5,6-dimethylpyridin-3-YL)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl (5,6-dimethylpyridin-3-YL)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(5,6-dimethylpyridin-3-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-5-8(2)9(3)12-7-10/h5,7H,4,6H2,1-3H3

InChI Key

BXCLUIQPIMIUOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C(C(=C1)C)C

Origin of Product

United States

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